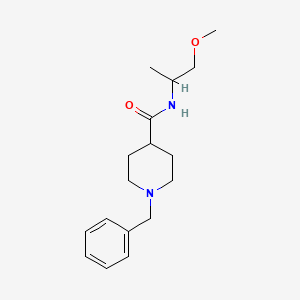![molecular formula C18H18F3N3O3S B7470244 N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide](/img/structure/B7470244.png)
N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.
Mechanism of Action
TAK-659 works by inhibiting the activity of specific kinases, which can lead to a variety of cellular effects. For example, inhibition of BTK can lead to decreased B cell activation, while inhibition of FLT3 can lead to decreased proliferation of certain cancer cells. The specific mechanism of action of TAK-659 varies depending on the kinase being targeted.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. Inhibition of BTK can lead to decreased levels of certain cytokines, while inhibition of FLT3 can lead to decreased proliferation and increased apoptosis in cancer cells. TAK-659 has also been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its specificity for certain kinases, which allows for targeted inhibition of specific cellular processes. However, like any compound, TAK-659 has limitations. For example, it may not be effective in all types of cancer cells, and its effects may vary depending on the specific cell type being studied.
Future Directions
There are many potential future directions for research involving TAK-659. One area of interest is its use in combination with other compounds to enhance its effects. Additionally, further studies are needed to determine the optimal dosage and administration of TAK-659 for various applications. Finally, TAK-659 may have potential use in other areas of research beyond cancer and immunology, such as neurology and cardiovascular disease.
Conclusion:
TAK-659 is a promising compound for scientific research due to its specificity for certain kinases and its potential use in a wide range of applications. Its synthesis has been optimized to ensure high yields and purity, and it has been extensively studied for its potential effects on various cellular processes. While there are limitations to its use, there are many potential future directions for research involving TAK-659.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-pyridylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with isonipecotic acid to form the final compound. The synthesis of TAK-659 has been optimized to ensure high yields and purity.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in scientific research. It has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and ITK. These kinases play important roles in various cellular processes, making TAK-659 a promising compound for research in areas such as cancer, immunology, and inflammation.
properties
IUPAC Name |
N-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)14-2-1-3-16(12-14)28(26,27)24-10-6-13(7-11-24)17(25)23-15-4-8-22-9-5-15/h1-5,8-9,12-13H,6-7,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPROTOOQVVXZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)
![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)

![[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470230.png)

![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B7470250.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7470260.png)
![2-[methyl(pyrazin-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7470268.png)